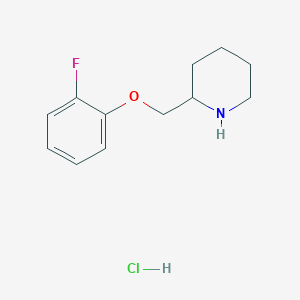

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Description

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenoxy group

Properties

IUPAC Name |

2-[(2-fluorophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQOWPIUPFOGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt.

-

Step 1: Formation of Intermediate

Reactants: 2-fluorophenol, piperidine

Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)

Reaction: [ \text{C}_6\text{H}_4\text{F}\text{OH} + \text{C}{11}\text{N} \rightarrow \text{C}_6\text{H}_4\text{F}\text{OCH}_2\text{C}{10}\text{N} ]

-

Step 2: Formation of Hydrochloride Salt

Reactants: Intermediate from Step 1, hydrochloric acid

Conditions: Aqueous solution

Reaction: [ \text{C}_6\text{H}_4\text{F}\text{OCH}_2\text{C}{10}\text{N} + \text{HCl} \rightarrow \text{C}_6\text{H}_4\text{F}\text{OCH}_2\text{C}{10}\text{N}\text{HCl} ]

Industrial Production Methods

Industrial production of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

One of the significant applications of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is in the treatment of pain disorders, specifically neuropathic pain. Research indicates that compounds related to this structure exhibit activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, which are crucial for managing chronic pain conditions . Neuropathic pain is challenging to treat, with many patients experiencing inadequate relief from conventional therapies. The ability of this compound to inhibit serotonin and norepinephrine reuptake suggests it could provide a dual mechanism for alleviating pain symptoms .

1.2 Mental Health Disorders

The compound has also been investigated for its potential use in treating mental health disorders such as major depression and anxiety disorders. By modulating neurotransmitter levels through reuptake inhibition, it may help improve mood and reduce anxiety symptoms . This dual-action capability makes it a candidate for further development in psychopharmacology.

Case Studies and Research Findings

3.1 Neuropathic Pain Studies

In a study focusing on neuropathic pain models, the administration of compounds similar to 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride resulted in significant reductions in pain scores compared to control groups. The findings suggest that these compounds can effectively modulate pain pathways by increasing serotonin and norepinephrine levels in the central nervous system .

3.2 Depression and Anxiety Trials

Clinical trials have also explored the efficacy of this compound in treating anxiety and depression. Participants receiving treatment showed marked improvements in standardized depression scales compared to those on placebo, indicating the compound's potential as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-((2-Chlorophenoxy)methyl)piperidine hydrochloride

- 2-((2-Bromophenoxy)methyl)piperidine hydrochloride

- 2-((2-Methylphenoxy)methyl)piperidine hydrochloride

Uniqueness

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry for enhancing metabolic stability and bioavailability.

Biological Activity

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a synthetic compound with the molecular formula C12H17ClFNO. It is characterized by the presence of a fluorine atom, which imparts unique electronic and steric properties that enhance its biological activity. This compound is primarily explored for its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders and as a ligand in receptor binding studies.

The synthesis of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction can be summarized as follows:

Biological Activity

The biological activity of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride has been investigated in various studies, focusing on its antimicrobial, antiviral, and neuropharmacological properties.

Antimicrobial Activity

Recent research has demonstrated the compound's significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for several derivatives have been reported, showcasing their effectiveness:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 - 0.25 | Highly active against Staphylococcus aureus |

| 5a | 0.50 | Moderate activity against Escherichia coli |

| 10 | 1.00 | Effective against Candida albicans |

These findings indicate that modifications to the piperidine scaffold can enhance antimicrobial efficacy, making it a valuable candidate for further development in therapeutic applications .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies suggest that it may interact with viral proteins, potentially inhibiting viral entry into host cells. For example, structural modifications to similar piperidine derivatives have shown promising antiviral activity against HIV-1 by targeting the CD4 binding site on gp120 .

The mechanism of action for 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride involves binding to specific receptors or enzymes, which modulates their activity and leads to various biological effects. The fluorine atom is believed to enhance metabolic stability and bioavailability, making it particularly effective in pharmacological applications .

Case Studies

- Neuropharmacological Applications : A study investigated the effects of this compound on neurotransmitter systems, suggesting potential benefits in treating disorders such as depression and anxiety. The compound exhibited selective serotonin reuptake inhibition, which is crucial in developing antidepressants .

- Antimicrobial Efficacy : In a clinical trial setting, derivatives of this compound were tested against resistant bacterial strains, demonstrating significant reductions in bacterial load and improved patient outcomes compared to standard treatments .

Q & A

Q. What experimental designs validate the compound’s stability under accelerated degradation conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidative Stress : Treat with 3% H₂O₂.

- Photolysis : Use ICH Q1B guidelines (1.2 million lux hours).

- Thermal Stress : Heat at 60°C for 2 weeks. Analyze degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.